molecular formula C20H20O4 B5700496 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5700496
M. Wt: 324.4 g/mol
InChI Key: FKAKEVQCQGHKMV-UHFFFAOYSA-N
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Description

7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 4-propyl-2H-chromen-2-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.

Scientific Research Applications

7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzyl chloride: A precursor used in the synthesis of 7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one.

    4-propyl-2H-chromen-2-one: The core chromenone structure used in the synthesis.

    Coumarin derivatives: Other compounds in the chromenone family with similar structures and properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

7-[(4-methoxyphenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-3-4-15-11-20(21)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(22-2)8-6-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKEVQCQGHKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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